

# Sivifene: A Discontinued Immunomodulatory Agent - A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Sivifene**

Cat. No.: **B1680993**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Sivifene** (also known as A-007) is a small-molecule compound that was under investigation as a novel immunomodulatory and antineoplastic agent in the 2000s. Developed by Tigris Pharmaceuticals (now Kirax Corporation), **Sivifene** was primarily evaluated as a topical treatment for cutaneous cancer metastases, with a particular focus on high-grade squamous intraepithelial lesions (HSIL) associated with the human papillomavirus (HPV), as well as other anogenital cancers.<sup>[1]</sup> Despite reaching Phase II clinical trials, the development of **Sivifene** was ultimately discontinued.<sup>[1]</sup> This document provides a technical summary of the publicly available information regarding **Sivifene**, including its proposed mechanism of action, and clinical development history. Due to its discontinued status, detailed quantitative data from clinical trials and specific experimental protocols are not available in the public domain.

## Introduction

**Sivifene** is a substituted benzophenone phenylhydrazone.<sup>[2]</sup> Initially, its structural resemblance to tamoxifen led to the hypothesis that it might function as a selective estrogen receptor modulator (SERM). However, subsequent investigations revealed that **Sivifene** does not bind to the estrogen receptor and lacks antiestrogenic activity.<sup>[1]</sup> The focus then shifted to its immunomodulatory properties as the primary driver of its therapeutic effects.

## Proposed Mechanism of Action

The precise mechanism of action for **Sivifene** remains unknown.<sup>[1]</sup> However, it is hypothesized that its immunomodulatory effects are mediated through the upregulation of the CD45 T-lymphocyte cell surface receptor. CD45, a protein tyrosine phosphatase, is crucial for T-cell activation and signal transduction. By increasing the expression of CD45, **Sivifene** was thought to enhance the T-cell-mediated immune response against cancerous cells.

Below is a conceptual diagram illustrating the proposed signaling pathway for **Sivifene**.



[Click to download full resolution via product page](#)

**Figure 1:** Proposed Immunomodulatory Pathway of **Sivifene**.

## Clinical Development

**Sivifene** progressed to Phase II clinical trials for the treatment of high-grade cervical intraepithelial neoplasia (CIN) before its development was halted. The development pathway from preclinical studies to its discontinuation is outlined below.



[Click to download full resolution via product page](#)

**Figure 2:** Clinical Development Workflow of **Sivifene**.

## Data Presentation

A comprehensive search of publicly available literature and clinical trial databases did not yield any specific quantitative data from the clinical trials of **Sivifene**. As such, tables summarizing clinical efficacy, patient demographics, or adverse event rates cannot be provided.

## Experimental Protocols

Detailed experimental protocols for the preclinical or clinical studies of **Sivifene** are not publicly available. This is common for drug candidates that are discontinued during development, as the full data sets and methodologies are often proprietary and not published.

## Conclusion

**Sivifene** was a promising immunomodulatory agent in the early 2000s with a novel proposed mechanism of action targeting the CD45 receptor on T-lymphocytes. While it showed enough potential to advance to Phase II clinical trials for HPV-related cervical lesions, its development was ultimately discontinued for reasons that are not publicly documented. The lack of available data prevents a deeper analysis of its efficacy and safety profile. This summary encapsulates the known information about this discontinued drug candidate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CD45 regulates signal transduction and lymphocyte activation by specific association with receptor molecules on T or B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tigris Pharmaceuticals Initiates A Multi-Center Phase II Clinical Trial Of A-007 In Patients With High-Grade Cervical Intraepithelial Neoplasia (CIN) - BioSpace [biospace.com]
- To cite this document: BenchChem. [Sivifene: A Discontinued Immunomodulatory Agent - A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1680993#sivifene-as-a-novel-immunomodulatory-agent\]](https://www.benchchem.com/product/b1680993#sivifene-as-a-novel-immunomodulatory-agent)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)